REACTION_SMILES
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[CH2:18]([Cl:19])[CH2:20][Cl:21].[O:1]=[C:2]1[N:3]([CH2:8][CH:9]([CH2:10][C:11](=[O:12])[OH:13])[S:14](=[O:15])(=[O:16])[OH:17])[C:4](=[O:7])[CH:5]=[CH:6]1.[OH:22][N:23]1[C:24](=[O:29])[CH2:25][CH2:26][C:27]1=[O:28]>>[O:1]=[C:2]1[N:3]([CH2:8][CH:9]([CH2:10][C:11](=[O:12])[O:13][N:23]2[C:24](=[O:29])[CH2:25][CH2:26][C:27]2=[O:28])[S:14](=[O:15])(=[O:16])[OH:17])[C:4](=[O:7])[CH:5]=[CH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(CN1C(=O)C=CC1=O)S(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1O
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Name
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Type
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product
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Smiles
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O=C(CC(CN1C(=O)C=CC1=O)S(=O)(=O)O)ON1C(=O)CCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |